8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an imidazole ring and a purine dione structure. Imidazole rings are common in many biologically active molecules, including certain amino acids and many pharmaceuticals . Purine diones are also found in many biological contexts, including in certain nucleotides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the purine dione structure. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using a variety of analytical techniques .Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been extensively studied, demonstrating their potential as pharmacological agents. For instance, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of this compound have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research highlighted the identification of potent ligands for serotonin receptors with weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A, indicating potential applications in treating depression and anxiety (Zagórska et al., 2016). Another study synthesized N-8-arylpiperazinylpropyl derivatives and evaluated their in vitro potency as 5-HT1A receptor ligands, with preclinical studies suggesting potential anxiolytic and antidepressant activity (Zagórska et al., 2009).
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to improve the pharmacological properties of these compounds. For example, research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists explored modifications to enhance potency and hydrophilicity (Baraldi et al., 2008). Additionally, novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized to evaluate their receptor affinity, highlighting some compounds as potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-18-19(2)32-21-22(27-24(32)30(18)15-8-13-29-16-12-26-17-29)28(3)25(34)31(23(21)33)14-7-11-20-9-5-4-6-10-20/h4-6,9-10,12,16-17H,7-8,11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWMFXYJHMDIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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